

A Head-to-Head Comparison of BRAF PROTACs: Degrading a Key Oncogenic Driver

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Compound of Interest		
Compound Name:	PROTAC BRAF-V600E degrader- 2	
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A new class of drugs, Proteolysis Targeting Chimeras (PROTACs), is revolutionizing the landscape of cancer therapy by targeting proteins for degradation. For cancers driven by mutations in the BRAF gene, particularly the V600E mutation, BRAF PROTACs offer a promising alternative to traditional inhibitors, demonstrating enhanced potency and the potential to overcome resistance mechanisms. This guide provides a detailed comparison of different BRAF PROTACs, with a focus on SJF-0628, supported by experimental data and methodologies.

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] They consist of a ligand that binds to the target protein (in this case, BRAF), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] This mechanism of action is distinct from traditional small-molecule inhibitors that merely block the protein's function and often require sustained high-concentration exposure.[4]

The Rise of BRAF PROTACS

BRAF inhibitors like vemurafenib and dabrafenib have shown significant clinical efficacy, but their effectiveness can be limited by acquired resistance.[1] PROTACs represent a promising strategy to overcome this by eliminating the entire BRAF protein, including both its catalytic and non-catalytic scaffolding functions.[5][6] Several research groups have developed BRAF



PROTACs utilizing different BRAF inhibitors as warheads and recruiting various E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][7]

Comparative Analysis of Leading BRAF PROTACs

This section provides a head-to-head comparison of prominent BRAF PROTACs, summarizing their performance based on available preclinical data.

Quantitative Performance Data

The following table summarizes the degradation potency (DC50), maximal degradation (Dmax), and cell growth inhibition (EC50/IC50) of various BRAF PROTACs in different cancer cell lines.



PROT AC	Warhe ad	E3 Ligase Ligand	Cell Line	BRAF Mutant	DC50 (nM)	Dmax (%)	EC50/I C50 (nM)	Citatio n(s)
SJF- 0628	Vemura fenib	VHL	SK- MEL-28	V600E	10	>90	37	[5][8][9]
A375	V600E	6.8 - 28	>90	-	[8][9]			
CAL- 12-T	G466V (Class 3)	23	>90	-	[5][7]	_		
H1666	G466V (Class 3)	29	>80	-	[5][7]	_		
SK- MEL- 246	G469A (Class 2)	15	>95	-	[2][10]			
SK- MEL- 239 C4	p61- V600E	72	>80	218	[2][10]			
DU- 4475	V600E	-	-	163	[10][11]			
Colo- 205	V600E	-	-	37.6	[10][11]	_		
P4B	BI 882370	Pomalid omide (CRBN)	A375	V600E	15	82	-	[1]
P5B	BI 882370	Pomalid omide (CRBN)	A375	V600E	~15	~70	-	[1]
CRBN(BRAF)- 24	PLX839 4	Pomalid omide (CRBN)	A375	V600E	<10	>90	<10	[12]



SK- MEL-28	V600E	<10	>90	<10	[12]			
COLO2 05	V600E	<10	>90	<10	[12]			
CFT194 6	Undiscl osed	CRBN	A375	V600E	14	-	-	[13]

Key Observations:

- SJF-0628 demonstrates potent degradation of not only the common BRAF V600E mutant but also Class 2 and Class 3 mutants, which are often resistant to inhibitors.[5][7] This highlights a key advantage of the degradation approach. It is also effective in various cancer cell types, including melanoma, colorectal cancer, and lung cancer.[5][10]
- P4B and P5B, which are based on the BRAF inhibitor BI 882370 and recruit the E3 ligase
 Cereblon, also show effective degradation of BRAF V600E.[1]
- CRBN(BRAF)-24, a PLX8394-based PROTAC, exhibits very potent degradation and antiproliferative activity at low nanomolar concentrations.[12]
- CFT1946 is another CRBN-based degrader of BRAF V600E with reported potent degradation in A375 cells.[13]

A notable feature of many of these PROTACs, including SJF-0628, is their selectivity for mutant BRAF over wild-type (WT) BRAF.[5][7] This is attributed to the different conformations of mutant and WT BRAF, which affects the stability of the ternary complex (BRAF:PROTAC:E3 ligase) formed in cells.[5][7][14] This selectivity is a significant advantage as it could lead to a wider therapeutic window and fewer side effects compared to inhibitors that also target WT BRAF.[5][7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for BRAF PROTACs is the hijacking of the ubiquitinproteasome system to induce targeted degradation of BRAF. This effectively shuts down the

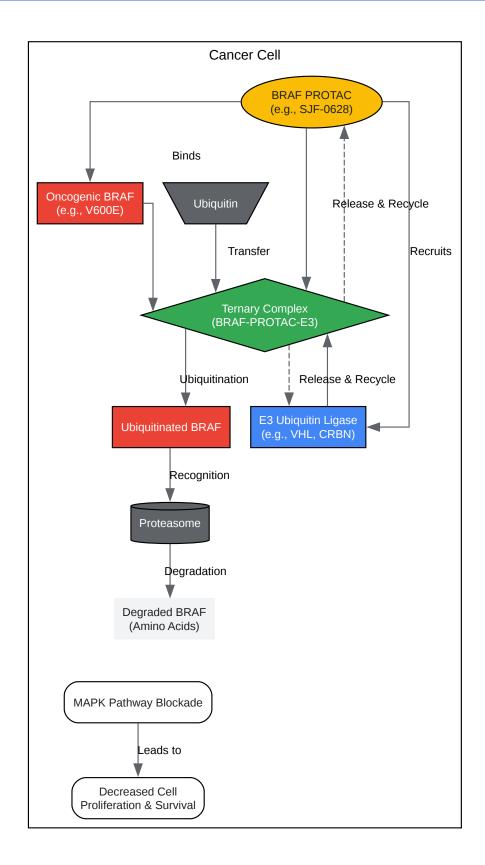




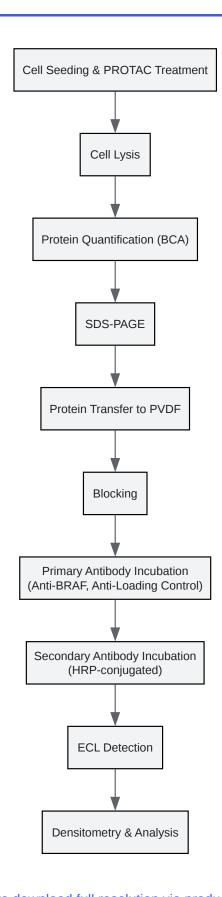
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MAPK/ERK signaling pathway, which is constitutively activated by oncogenic BRAF mutations and drives cell proliferation and survival.[1][15]









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